molecular formula C15H10Cl2N2O3 B3836907 N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)acrylamide

N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B3836907
M. Wt: 337.2 g/mol
InChI Key: NMCRJVIBLCARGX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)acrylamide, commonly known as DCNPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of acrylamide derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

DCNPA has been found to have various scientific research applications, especially in the field of pharmacology. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition by DCNPA can lead to changes in neurotransmitter levels and subsequent effects on behavior and cognition.

Mechanism of Action

The mechanism of action of DCNPA involves its interaction with the active site of enzymes, leading to their inhibition. DCNPA has been found to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. This leads to an accumulation of these neurotransmitters in the synaptic cleft, leading to enhanced cholinergic neurotransmission. DCNPA has also been found to inhibit monoamine oxidase, leading to an increase in the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
DCNPA has been found to have various biochemical and physiological effects, including changes in neurotransmitter levels, altered behavior and cognition, and changes in organ function. DCNPA has been found to enhance cholinergic neurotransmission, leading to improved memory and cognitive function. It has also been found to increase the levels of monoamine neurotransmitters, leading to changes in mood and behavior. DCNPA has been found to have effects on various organs, including the heart, lungs, and kidneys.

Advantages and Limitations for Lab Experiments

DCNPA has several advantages as a research tool, including its ability to selectively inhibit specific enzymes and its potential use in the treatment of neurological disorders. However, DCNPA also has limitations, including its potential toxicity and the need for careful monitoring of its use in lab experiments.

Future Directions

There are several future directions for research on DCNPA, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DCNPA has also been found to have potential as an insecticide and could be further studied in this context. Additionally, the synthesis of DCNPA could be optimized to improve yield and purity, making it more accessible as a research tool.
Conclusion
DCNPA is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects and has potential applications in the treatment of neurological disorders. The synthesis of DCNPA is a complex process, and its use in lab experiments requires careful monitoring. Future research on DCNPA could lead to new insights into its potential applications and improve our understanding of its mechanism of action.

properties

IUPAC Name

(E)-N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-12-5-2-6-13(15(12)17)18-14(20)8-7-10-3-1-4-11(9-10)19(21)22/h1-9H,(H,18,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCRJVIBLCARGX-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,3-dichlorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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